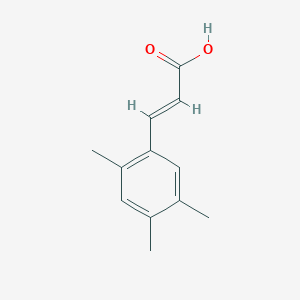

(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

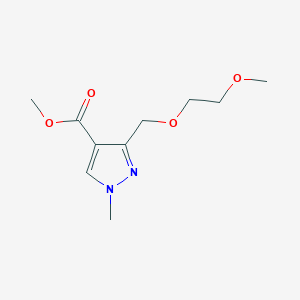

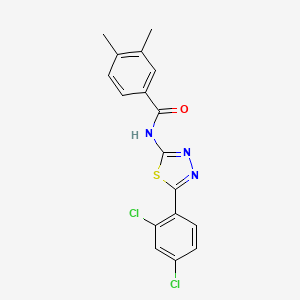

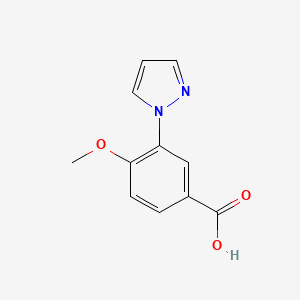

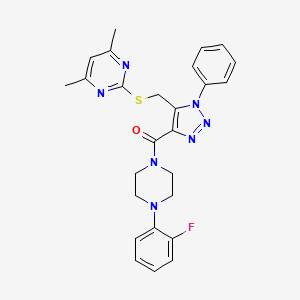

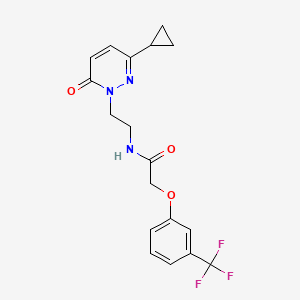

“(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid” is a chemical compound with the CAS Number: 205748-06-7 . It has a molecular weight of 190.24 and its molecular formula is C12H14O2 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation:O=C(O)/C=C/C1=CC(C)=C(C)C=C1C . This indicates that the molecule contains a carboxylic acid group (-COOH) and a conjugated system involving a carbon-carbon double bond. Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 154-155°C .Applications De Recherche Scientifique

Structural and Spectroscopic Analysis

- A study conducted by Venkatesan et al. (2016) focused on the structural investigation of a similar compound, "(2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid," using X-ray crystallography, spectroscopy, and quantum chemical calculations. The research highlighted the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure, which could have implications for designing materials with desired physical properties Venkatesan et al., 2016.

Hydrogen-Bonded Networks

- Yang et al. (2006) explored the structural aspects of "(E)-4-methoxycinnamic acid," noting how molecules link into chains and form three-dimensional networks through hydrogen bonds. This study provides insights into how similar compounds might be used in developing new materials with specific structural characteristics Yang et al., 2006.

Bioactive Compounds from Natural Sources

- Wang et al. (2010) isolated new p-aminoacetophenonic acids from a mangrove endophyte, showcasing a natural source approach to identifying potentially bioactive compounds. While the specific compound of interest was not the focus, the methodology and findings could guide research on similar compounds Wang et al., 2010.

Synthesis and Electronic Properties

- Kotteswaran et al. (2016) detailed the synthesis of "2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid," emphasizing the electronic properties and potential applications in materials science. The study contributes to understanding the synthesis and properties of compounds with similar structures Kotteswaran et al., 2016.

Analytical Chemistry Applications

- Zuo et al. (2002) reported on the GC-MS method for separating and characterizing benzoic and phenolic acids in cranberry fruit, including derivatives similar to the compound . This research highlights the application of analytical techniques in quantifying and characterizing such compounds in complex mixtures Zuo et al., 2002.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4,5-trimethylphenol", "acetic anhydride", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "magnesium", "ethyl bromide", "ethyl magnesium bromide", "carbon dioxide", "hydrochloric acid", "sodium hydroxide", "sodium carbonate", "2-bromo-3-methylbut-2-ene", "sodium borohydride", "acetic acid", "chromic acid" ], "Reaction": [ "Step 1: Synthesis of 2,4,5-trimethylphenol from commercially available starting materials", "Step 2: Acetylation of 2,4,5-trimethylphenol with acetic anhydride and sodium hydroxide to form 2,4,5-trimethylphenyl acetate", "Step 3: Hydrolysis of 2,4,5-trimethylphenyl acetate with sodium bicarbonate and hydrochloric acid to form 2,4,5-trimethylphenol", "Step 4: Bromination of 2,4,5-trimethylphenol with magnesium and ethyl bromide to form 2-bromo-3,4,5-trimethylphenol", "Step 5: Grignard reaction of 2-bromo-3,4,5-trimethylphenol with ethyl magnesium bromide to form (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol", "Step 6: Oxidation of (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol with chromic acid to form (2E)-3-(2,4,5-trimethylphenyl)prop-2-enal", "Step 7: Wittig reaction of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enal with sodium borohydride and acetic acid to form (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid" ] } | |

Numéro CAS |

205748-06-7 |

Formule moléculaire |

C12H14O2 |

Poids moléculaire |

190.24 g/mol |

Nom IUPAC |

3-(2,4,5-trimethylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C12H14O2/c1-8-6-10(3)11(7-9(8)2)4-5-12(13)14/h4-7H,1-3H3,(H,13,14) |

Clé InChI |

OUSXTDXBZCOQIT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)C=CC(=O)O)C |

SMILES canonique |

CC1=CC(=C(C=C1C)C=CC(=O)O)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B2919866.png)

![1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2919870.png)

![2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919871.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2919873.png)

![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)